4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene
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Overview
Description
4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound contains a three-membered oxirane ring fused to a seven-membered ring, with multiple methyl groups and a methylene group contributing to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,7-Trimethyl-8-oxabicyclo[5.1.0]oct-2-ene: Lacks the methylene group, resulting in different reactivity.
6-Methylidene-8-oxabicyclo[5.1.0]oct-2-ene: Lacks the additional methyl groups, affecting its steric properties.
Uniqueness
4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene is unique due to its combination of multiple methyl groups and a methylene group, which contribute to its distinct chemical behavior and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
61414-59-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4,4,7-trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene |
InChI |
InChI=1S/C11H16O/c1-8-7-10(2,3)6-5-9-11(8,4)12-9/h5-6,9H,1,7H2,2-4H3 |
InChI Key |
DSFSTDWFCMLSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C2(C(O2)C=C1)C)C |
Origin of Product |
United States |
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